An In-Depth Technical Guide to the Chemical Properties of 2-Methylthiazolidine-4-carboxylic Acid
An In-Depth Technical Guide to the Chemical Properties of 2-Methylthiazolidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylthiazolidine-4-carboxylic acid (MTCA) is a heterocyclic compound of significant interest in the fields of toxicology, pharmacology, and drug development. It is notably formed from the condensation reaction of L-cysteine, a semi-essential amino acid, and acetaldehyde, a toxic metabolite of ethanol.[1][2] This reaction underscores its role as a biomarker for alcohol consumption and a key molecule in the detoxification of acetaldehyde.[2][3] This technical guide provides a comprehensive overview of the chemical properties of MTCA, including detailed experimental protocols for their determination and its biochemical context.
Chemical and Physical Properties
2-Methylthiazolidine-4-carboxylic acid is a white solid with the chemical formula C₅H₉NO₂S.[4] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₂S | [4] |
| Molecular Weight | 147.19 g/mol | [4] |
| Appearance | White Solid | [4] |
| Melting Point | 161-163 °C | [4] |
| Water Solubility | 30.91 g/L (at 21 °C) | [4] |
| Predicted pKa | 2.09 ± 0.40 | [4] |
Experimental Protocols
Synthesis of 2-Methylthiazolidine-4-carboxylic Acid
A straightforward synthesis of MTCA involves the reaction of L-cysteine with acetaldehyde in an aqueous solution.
Materials:
-
L-cysteine
-
Acetaldehyde
-
Deionized water
-
Methanol (for recrystallization)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 0.75 g of L-cysteine in 10 mL of deionized water in a suitable reaction flask.
-
To this solution, add 0.27 g of acetaldehyde.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Following the reaction period, remove the solvent in vacuo using a rotary evaporator.
-
Recrystallize the resulting solid product from methanol to yield purified 2-Methylthiazolidine-4-carboxylic acid.[4]
Experimental Workflow for the Synthesis of 2-Methylthiazolidine-4-carboxylic Acid
Caption: A schematic workflow for the synthesis of 2-Methylthiazolidine-4-carboxylic acid.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of MTCA can be determined using potentiometric titration. This method involves the gradual addition of a titrant (a strong base) to a solution of the analyte (MTCA, a weak acid) and monitoring the resulting pH change.
Materials:
-
2-Methylthiazolidine-4-carboxylic acid
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Prepare a solution of MTCA of known concentration (e.g., 0.01 M) in deionized water.
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the MTCA solution into a beaker with a magnetic stir bar.
-
Immerse the pH electrode into the solution and begin stirring.
-
Record the initial pH of the solution.
-
Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.
-
After each addition, allow the pH to stabilize and then record the pH and the total volume of titrant added.
-
Continue the titration until the pH shows a sharp increase and then begins to level off, indicating that the equivalence point has been passed.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is determined as the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized.[5][6]
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Materials:
-
2-Methylthiazolidine-4-carboxylic acid
-
Deionized water
-
Screw-capped vials or flasks
-
Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid MTCA to a series of vials.
-
Add a known volume of deionized water to each vial.
-
Securely cap the vials and place them in a shaking incubator at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After the incubation period, visually inspect the vials to ensure that excess solid is still present.
-
Centrifuge the vials at a high speed to sediment the undissolved solid.
-
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent if necessary.
-
Quantify the concentration of MTCA in the supernatant using a validated analytical method. The resulting concentration is the aqueous solubility of the compound.[7][8][9][10][11]
Reactivity and Stability
2-Methylthiazolidine-4-carboxylic acid is formed through the reversible condensation of L-cysteine and acetaldehyde. This reaction is significant in biological systems as it represents a mechanism for the detoxification of acetaldehyde, a harmful product of ethanol metabolism.[1][2] The formation of MTCA sequesters the reactive aldehyde group of acetaldehyde.[1][12]
The stability of MTCA is pH-dependent. Under physiological conditions, it can undergo hydrolysis to regenerate L-cysteine and acetaldehyde. For analytical purposes, N-acetylation of MTCA can be performed to increase its stability.[2]
Biochemical Significance: Acetaldehyde Detoxification
The consumption of ethanol leads to its metabolism into acetaldehyde, a highly reactive and toxic compound. Acetaldehyde can form adducts with proteins and DNA, contributing to cellular damage and the pathogenesis of alcohol-related diseases. L-cysteine can act as a scavenger of acetaldehyde by forming the more stable and less toxic 2-Methylthiazolidine-4-carboxylic acid.[1][13][14]
Signaling Pathway of Acetaldehyde Detoxification by L-cysteine
Caption: The formation of 2-Methylthiazolidine-4-carboxylic acid from L-cysteine and acetaldehyde.
Conclusion
2-Methylthiazolidine-4-carboxylic acid possesses a unique set of chemical properties that are intrinsically linked to its biological role in mitigating acetaldehyde toxicity. This guide has provided a detailed overview of these properties, along with standardized methodologies for their experimental determination. A thorough understanding of the chemistry of MTCA is crucial for researchers in toxicology, pharmacology, and for professionals involved in the development of drugs targeting alcohol-related pathologies.
References
- 1. Effects of ALDH2 Genotype, PPI Treatment and L-Cysteine on Carcinogenic Acetaldehyde in Gastric Juice and Saliva after Intragastric Alcohol Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 6. byjus.com [byjus.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. enamine.net [enamine.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. mdpi.com [mdpi.com]
- 13. d.docksci.com [d.docksci.com]
- 14. researchgate.net [researchgate.net]
